molecular formula C10H11N B1361828 5-Phenyl-3,4-dihydro-2H-pyrrole CAS No. 700-91-4

5-Phenyl-3,4-dihydro-2H-pyrrole

Cat. No. B1361828
CAS RN: 700-91-4
M. Wt: 145.2 g/mol
InChI Key: PQZAWZGYOZRUFT-UHFFFAOYSA-N
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Description

5-Phenyl-3,4-dihydro-2H-pyrrole is a compound with a planar pyrroline ring. Its molecular conformation is also planar, which represents the first example of a totally planar 2-substituted 1-pyrroline . The compound’s molecular formula is C10H11N .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-pyrroles, including 5-Phenyl-3,4-dihydro-2H-pyrrole, can be achieved via the hydrogenation and cyclization of nitro ketones. These nitro ketones are easily accessible from three components: a ketone, an aldehyde, and a nitroalkane .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-3,4-dihydro-2H-pyrrole is planar, including a planar pyrroline ring . The InChI code for the compound is 1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2 .


Chemical Reactions Analysis

The molecules of 5-Phenyl-3,4-dihydro-2H-pyrrole assemble as pseudo-dimers through pi-pi interactions, each dimer being rotated by about 90 degrees with respect to its neighbors .


Physical And Chemical Properties Analysis

The molecular weight of 5-Phenyl-3,4-dihydro-2H-pyrrole is 145.20 g/mol. It has a XLogP3-AA value of 1.7, indicating its lipophilicity. The compound has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development

    • Summary : 5-Phenyl-3,4-dihydro-2H-pyrrole derivatives have been investigated for their potential as therapeutically active compounds. They exhibit diverse applications, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing agents, and antitumor agents .
    • Methods of Application : Researchers synthesize novel derivatives of 5-Phenyl-3,4-dihydro-2H-pyrrole using various chemical reactions, such as Paal–Knorr condensation or one-stage condensation with other compounds .
    • Results : These derivatives may inhibit reverse transcriptase (e.g., HIV-1) and cellular DNA polymerases, making them promising candidates for drug development .
  • Biological Studies and Bioactive Molecules

    • Results : Some derivatives may exhibit antimicrobial, antiviral, or anticancer properties .

For more technical details, you can refer to the Sigma-Aldrich product page for 5-Phenyl-3,4-dihydro-2H-pyrrole here .

properties

IUPAC Name

5-phenyl-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZAWZGYOZRUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294170
Record name 5-Phenyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3,4-dihydro-2H-pyrrole

CAS RN

700-91-4
Record name 700-91-4
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Record name 5-Phenyl-3,4-dihydro-2H-pyrrole
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Record name 5-phenyl-3,4-dihydro-2H-pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
CSB Gomes, CA Figueira, PT Gomes… - … Section C: Crystal …, 2008 - scripts.iucr.org
In the title compound, C10H11N, the molecules assemble as pseudo-dimers through π–π interactions, each dimer being rotated by about 90 with respect to its neighbours. The relative …
Number of citations: 3 scripts.iucr.org
DA Shabalin, TE Glotova, EY Schmidt… - Mendeleev …, 2014 - Elsevier
Isopropyl phenyl ketoxime reacts with acetylene in the KOH/DMSO suspension (atmospheric pressure, 90 C, 4 h) to afford 3, 3-dimethyl-2-phenyl-3H-pyrrole (30%) and 4, 4-dimethyl-5-…
Number of citations: 15 www.sciencedirect.com
M Birouk, S Harraga, J Panouse-Perrin… - European journal of …, 1991 - Elsevier
Several pyrroles, 2H pyrroles, 3,3-dihydropyrroles substituted in various positions with phenyl and ethoxycarbonyl groups, were prepared in order to study in vitro their immunoactivity …
Number of citations: 15 www.sciencedirect.com
CA Figueira, PT Gomes - Catalysis Letters, 2015 - Springer
The catalytic dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole (2-phenyl-1-pyrroline) to 2-phenyl-1H-pyrrole in the presence of palladium-supported on activated carbon (Pd/C) or …
Number of citations: 8 link.springer.com
DA Shabalin, TE Glotova, IA Ushakov… - Mendeleev …, 2014 - infona.pl
Reaction between isopropyl phenyl ketoxime and acetylene in the KOH–DMSO–n-hexane system (70C, ∼ 5min), along with known 3,3-dimethyl-2-phenyl-3H-pyrrole (51% yield) and 4,…
Number of citations: 6 www.infona.pl
G Olive, F Le Moigne, A Mercier, P Tordo - Symposium Drug Discovery …, 2001 - hal.science
srcposter A3 Page 1 SYNTHESIS OF 2-DIETHOXYPHOSPHORYL-2-METHYL-5-PHENYL-3,4-DIHYDRO-2H-PYRROLE-1-OXIDE (DEPMPO-Ph): A NEW RADICAL SPIN-TRAP Gilles Olive, François Le Moigne, Anne …
Number of citations: 8 hal.science
T Ma, X Fu, CW Kee, L Zong, Y Pan, KW Huang… - 2014 - repository.kaust.edu.sa
CCDC 836212: Experimental Crystal Structure Determination : (2R,3S)-t-Butyl 3-(4-chlorophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate Toggle navigation Login Toggle navigation View Item Home Research Datasets View Item …
Number of citations: 0 repository.kaust.edu.sa
M Lee, YJ Lee, E Park, Y Park, MW Ha… - Organic & …, 2013 - pubs.rsc.org
An efficient enantioselective synthetic method for the synthesis of (2R)-5-phenyl-2-alkylproline tert-butyl esters was reported. The phase-transfer catalytic alkylation of tert-butyl-5-phenyl-…
Number of citations: 17 pubs.rsc.org
S Amemiya, Y Takahashi… - European Journal of …, 2021 - Wiley Online Library
Abstract: We describe a domino synthesis of 4‐alkylidene‐3,4‐dihydro‐2H‐pyrroles from aryl‐substituted homopropargyl sulfonamides and aldehydes promoted by cheap and easy‐to‐…
VG Nenajdenko, SV Pronin, ES Balenkova - Russian Chemical Bulletin, 2007 - Springer
A method for the synthesis of cyclic β-(trifluoroacetyl) enamines was proposed. Reactions of the latter with hydrazine and hydroxylamine gave pyrazoles and isoxazoles, respectively, …
Number of citations: 10 link.springer.com

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